molecular formula C4H6N2O3S B046447 N-(Isoxazol-3-yl)methanesulfonamide CAS No. 121680-52-2

N-(Isoxazol-3-yl)methanesulfonamide

Cat. No. B046447
M. Wt: 162.17 g/mol
InChI Key: MEUCYQQXINWVAS-UHFFFAOYSA-N
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Description

N-(Isoxazol-3-yl)methanesulfonamide, also known as NSC-631570, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole sulfonamides and has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.

Mechanism Of Action

The mechanism of action of N-(Isoxazol-3-yl)methanesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(Isoxazol-3-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. Additionally, it has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations is that it has poor solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of N-(Isoxazol-3-yl)methanesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Furthermore, future studies could investigate the potential of N-(Isoxazol-3-yl)methanesulfonamide as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
N-(Isoxazol-3-yl)methanesulfonamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While its mechanism of action is not fully understood, it is believed to exert its biological effects by inhibiting the activity of several enzymes. N-(Isoxazol-3-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound holds great promise for the development of novel therapeutics for a range of diseases.

Synthesis Methods

The synthesis of N-(Isoxazol-3-yl)methanesulfonamide can be achieved through several methods. One of the most common methods involves the reaction of isoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or column chromatography. Another method involves the reaction of 3-hydroxyisoxazole with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified by column chromatography.

Scientific Research Applications

N-(Isoxazol-3-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antiviral activity against a range of viruses, including HIV-1 and herpes simplex virus.

properties

CAS RN

121680-52-2

Product Name

N-(Isoxazol-3-yl)methanesulfonamide

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

N-(1,2-oxazol-3-yl)methanesulfonamide

InChI

InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6)

InChI Key

MEUCYQQXINWVAS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=NOC=C1

Canonical SMILES

CS(=O)(=O)NC1=NOC=C1

synonyms

Methanesulfonamide, N-3-isoxazolyl- (9CI)

Origin of Product

United States

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